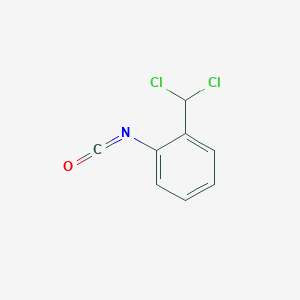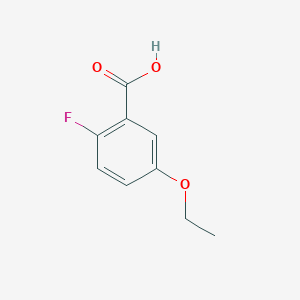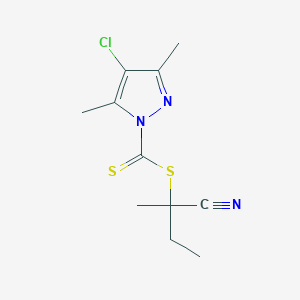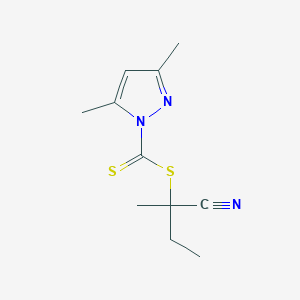
5-Chloro-2-(chloromethyl)-phenylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(chloromethyl)-phenylisocyanate is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of phenylisocyanate, where the phenyl ring is substituted with a chlorine atom at the 5-position and a chloromethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-phenylisocyanate typically involves the chlorination of 2-(chloromethyl)phenylisocyanate. One common method is the reaction of 2-(chloromethyl)phenylisocyanate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures precise control over the reaction parameters, leading to a consistent and high-quality product.
化学反应分析
Types of Reactions
5-Chloro-2-(chloromethyl)-phenylisocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at moderate temperatures.
Addition Reactions: Water, alcohols, or amines are used as nucleophiles. The reactions are often performed at room temperature or slightly elevated temperatures in the presence of a catalyst or base.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) or bases (e.g., sodium hydroxide, NaOH) are used to facilitate the cyclization process.
Major Products Formed
Nucleophilic Substitution: Substituted phenylisocyanates, azides, thiocyanates, or amines.
Addition Reactions: Ureas, carbamates, or substituted ureas.
Cyclization Reactions: Heterocyclic compounds such as oxazolidinones or imidazoles.
科学研究应用
5-Chloro-2-(chloromethyl)-phenylisocyanate has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: The compound is utilized in the preparation of functional materials, such as coatings, adhesives, and sealants, due to its reactivity and ability to form strong bonds with different substrates.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands, which are used in medicinal chemistry and drug discovery.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 5-Chloro-2-(chloromethyl)-phenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable adducts. The chloromethyl group (–CH2Cl) can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the isocyanate and chloromethyl groups.
相似化合物的比较
Similar Compounds
Phenylisocyanate: The parent compound without any substituents on the phenyl ring.
2-Chlorophenylisocyanate: A derivative with a chlorine atom at the 2-position of the phenyl ring.
4-Chlorophenylisocyanate: A derivative with a chlorine atom at the 4-position of the phenyl ring.
2-(Chloromethyl)phenylisocyanate: A derivative with a chloromethyl group at the 2-position of the phenyl ring.
Uniqueness
5-Chloro-2-(chloromethyl)-phenylisocyanate is unique due to the presence of both a chlorine atom and a chloromethyl group on the phenyl ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution and addition reactions. The compound’s unique structure also imparts specific properties that make it suitable for various applications in organic synthesis, material science, and biological studies.
属性
IUPAC Name |
4-chloro-1-(chloromethyl)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-6-1-2-7(10)3-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOBDCZJRBPVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
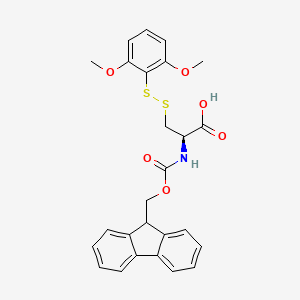
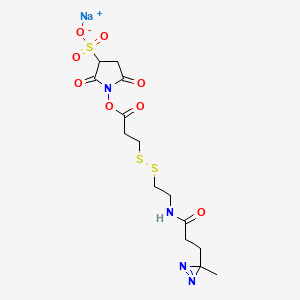
![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)
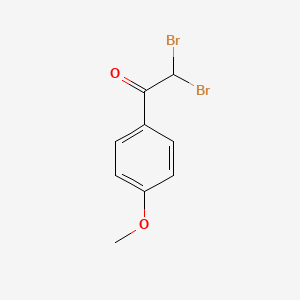
![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)
![3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)
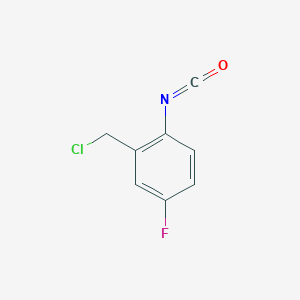
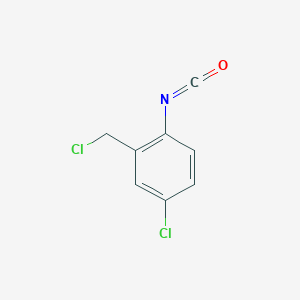
![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)
